molecular formula C18H12F2N4O2 B2727979 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1209372-44-0

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2727979
CAS No.: 1209372-44-0
M. Wt: 354.317
InChI Key: FDFJRGKYWNNPJD-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a chemical compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Isoxazole derivatives have been the subject of research in medicinal chemistry over the past decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Scientific Research Applications

Drug Discovery and Development

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide represents a class of compounds significant in the pharmaceutical industry, particularly in the discovery and development of nonpeptide angiotensin II receptor antagonists. These compounds, including variants like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, have shown potent antihypertensive effects upon oral administration, differing from previous series that were active only intravenously. The discovery emphasizes the crucial role of the acidic group at the 2'-position of the biphenyl for both high affinity for the angiotensin II receptor and oral potency, with the tetrazole derivative DuP 753 undergoing development for treating hypertension (Carini et al., 1991).

Antitumor Activity

The compound class that includes this compound has also been explored for antitumor properties. For instance, interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates yields a range of compounds with promising broad-spectrum antitumor activity, such as 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones. These compounds have shown curative activity against certain leukemias and may act as prodrug modifications, highlighting their potential in cancer therapy (Stevens et al., 1984).

Chemical Synthesis and Modification

This compound and its derivatives are central to developing novel chemical syntheses. For example, the cyclocondensation of certain precursors with 1,3-binucleophiles has been used to generate trifluoromethyl-containing compounds, showcasing the versatility of these compounds in synthesizing complex molecules with potential pharmaceutical applications (Sokolov et al., 2014).

Analgesic and Anti-inflammatory Activities

The exploration of imidazothiazole derivatives, which could be structurally related to this compound, has led to findings of compounds with significant anti-inflammatory and analgesic activities. Such studies involve synthesizing and characterizing new molecules, then assessing their biological effects, revealing the therapeutic potential of these compounds in treating inflammation and pain (Can et al., 2021).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4O2/c19-11-2-3-13(14(20)6-11)17-7-12(24-26-17)8-21-18(25)10-1-4-15-16(5-10)23-9-22-15/h1-7,9H,8H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFJRGKYWNNPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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